1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

Conformational Analysis Ligand Efficiency Metabolic Stability

Researchers optimizing ATP-competitive kinase inhibitors often face inadequate metabolic stability and conformational flexibility in early fragments. This compound solves these challenges: • Cyclopropyl at C-3 confers metabolic stability superior to acyclic alkyl analogs, resisting CYP450 oxidation. • 5-aminopyridine moiety mimics adenine for ATP-site engagement; ideal for co-crystallization and hydrogen-bond mapping. • Compact scaffold (MW 216.24, XLogP3-AA 0.3, only 2 rotatable bonds) satisfies lead-likeness criteria. Supplied at 95% purity for reproducible SAR studies. Standard research quantities available for immediate procurement.

Molecular Formula C11H12N4O
Molecular Weight 216.24
CAS No. 1343983-95-8
Cat. No. B3232636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
CAS1343983-95-8
Molecular FormulaC11H12N4O
Molecular Weight216.24
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C2)C3=NC=C(C=C3)N
InChIInChI=1S/C11H12N4O/c12-8-3-4-10(13-6-8)15-11(16)5-9(14-15)7-1-2-7/h3-4,6-7H,1-2,5,12H2
InChIKeyHKCFSVZOYKRZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one – Chemical Identity & Structural Context


1-(5-Aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1343983-95-8) is a heterocyclic pyrazolone derivative with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g/mol [1]. Its structure integrates a 5-aminopyridin-2-yl moiety at N-1, a cyclopropyl group at C-3, and a dihydropyrazol-5-one core, yielding distinct steric and electronic properties that differentiate it from simpler alkyl- or aryl-substituted pyrazolones [2]. The compound is supplied at 95% purity for research use and is cataloged under PubChem CID 63357964 and MDL number MFCD18338073 [1].

1
Fragment-Based Discovery

Lead-like fragment with kinase hinge-binding motif; supports fragment library design and SAR exploration

2
Physicochemical Profile

Reported lead-like properties: low molecular weight, favorable logP, and limited rotatable bonds for permeability screening

3
Structural Differentiation

Cyclopropyl constraint and 5-aminopyridine H-bond donor provide distinct steric and electronic context vs simpler alkyl/aryl pyrazolones

Structural Advantages Over Generic Pyrazolone Analogs


The simultaneous presence of a hydrogen-bond-donating 5-amino group on the pyridine ring and a compact cyclopropyl substituent at C-3 creates a unique pharmacophoric signature that cannot be replicated by common analogs bearing methyl, ethyl, or phenyl groups [1]. Substituting the cyclopropyl moiety with an acyclic alkyl group alters both the conformational rigidity and the metabolic stability profile, while replacing the 5-aminopyridine with alternative heterocycles eliminates a key anchoring point for target engagement [2]. These structural features control binding orientation, selectivity, and physicochemical properties in ways that are not interchangeable across the pyrazolone class .

This Compound

Cyclopropyl at C-3: constrained sp³ geometry, limited rotational freedom

Methyl / Ethyl / Phenyl Analogs

Flexible alkyl groups: conformational profile and metabolic stability may shift

Binding entropy may differ

This Compound

5-Aminopyridin-2-yl: 1 H-bond donor (NH₂) + pyridine N acceptor

3-Chlorophenyl / Unsubstituted Phenyl

No H-bond donor at aryl substituent: key anchoring interaction may be lost

Target engagement context may differ

This Compound

Pyrazolone core with aminopyridine + cyclopropyl substitution

Methoxymethyl / Isopropyl Pyrazolones

Larger or more flexible C-3 groups alter rotatable bond count and lipophilicity profile

Permeability and solubility context may shift

Quantitative Differentiation vs. Closest Analogs


Conformational Rigidity: Cyclopropyl vs. Methyl

Class-level inference: In pyrazolone series, replacement of the 3-methyl group with a cyclopropyl ring increases conformational rigidity and reduces entropic penalty upon target binding [1]. In structurally related cyclopropyl-pyrazolone kinase inhibitor scaffolds, this substitution has been associated with improved binding affinity and metabolic stability compared to methyl analogs [2].

Conformational Rigidity
Class-level inference
Cyclopropyl (constrained sp³) vs Methyl (free rotation) at C-3
Reported conformational constraint context; may reduce entropic penalty upon binding
No direct head-to-head data for this compound pair; inferred from cyclopropyl SAR trends
Conformational Analysis Ligand Efficiency Metabolic Stability

Hydrogen-Bond Donor: 5-Aminopyridine vs. Unsubstituted Phenyl

Class-level inference: The 5-amino group on the pyridine ring introduces a hydrogen-bond donor that is absent in compounds bearing an unsubstituted phenyl or 3-chlorophenyl group at the same position [1]. This additional donor is expected to enhance binding affinity for targets with complementary hydrogen-bond acceptors, such as kinase hinge regions .

H-Bond Donor Count
Class-level inference
5-Aminopyridine (1 NH₂ donor) vs 3-Chlorophenyl (0 donors) at N-1 aryl
Supports target engagement review; H-bond donor enables kinase hinge-region interaction
Pharmacophore-based inference; no direct binding assay comparison available
Hydrogen Bonding Target Engagement SAR

Lipophilicity (LogP): Cyclopropyl vs. Isopropyl

Class-level inference: The computed XLogP3-AA of the target compound is 0.3 [1], whereas the 3-isopropyl analog (1-(5-aminopyridin-2-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one) is predicted to have a higher logP due to the larger alkyl substituent [2]. A lower logP at 0.3 is more favorable for aqueous solubility and reduced off-target binding, consistent with lead-like property guidelines [1].

Lipophilicity (LogP)
Class-level inference
XLogP3-AA = 0.3
Reported lead-like logP; may support aqueous solubility screening vs higher-logP isopropyl analog
Computed value from PubChem; comparator logP predicted ≥ 0.5 units higher, not experimentally measured
Lipophilicity Drug-likeness ADME

Rotatable Bonds: Cyclopropyl vs. Methoxymethyl

Class-level inference: The target compound has 2 rotatable bonds [1], which falls within the optimal range for oral bioavailability according to Veber's rule (≤ 10 rotatable bonds). In contrast, the 3-(methoxymethyl) analog (1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one) introduces an additional ether linkage, increasing rotatable bond count and potentially reducing passive permeability [2].

Rotatable Bond Count
Class-level inference
2 rotatable bonds
Supports permeability screening context; lower count vs methoxymethyl analog (predicted ≥ 4)
Computed value (Cactvs 3.4.8.24); comparator value not computed in PubChem
Molecular Flexibility Oral Bioavailability Rule of 5

Research & Procurement Use Cases


Kinase Fragment & Lead-Like Library Design

With a molecular weight of 216.24 Da, XLogP3-AA of 0.3, and only 2 rotatable bonds, this compound satisfies key lead-likeness criteria [1]. The 5-aminopyridine moiety mimics the adenine recognition element of ATP-competitive kinase inhibitors, positioning the compound as a privileged fragment for kinase-focused library design . Its compact cyclopropyl group at C-3 further reduces conformational flexibility, a property valued in fragment-based drug discovery for enhancing binding efficiency per atom.

Selectivity Profiling Against Methyl/Isopropyl Analogs

The cyclopropyl substituent introduces steric constraints absent in methyl and isopropyl variants [1]. This compound is suitable for systematic selectivity profiling studies to determine how C-3 substituent size and shape modulate off-target activity across a panel of structurally related enzymes. Such data are critical for structure-activity relationship (SAR) triage during hit-to-lead optimization.

Hydrogen-Bonding Motif in Structure-Based Design

The free amino group on the pyridine ring constitutes a key pharmacophoric element for hydrogen-bond-mediated recognition [1]. Researchers can co-crystallize this compound with target proteins to map key polar contacts and guide the design of more advanced analogs. The absence of steric bulk around the amino group makes it an ideal probe for identifying hydrogen-bond donor hotspots in enzyme active sites.

Metabolic Stability: Cyclopropyl vs. Alkyl Pyrazolones

Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation better than corresponding acyclic alkyl chains [1]. This compound can serve as a prototype to benchmark in vitro microsomal stability (e.g., human liver microsome half-life) against matched methyl and ethyl analogs, generating data that directly inform procurement decisions for chemical series prioritization.

Application
Selection Property
Validation Focus
Fragment-based library design
Lead-like physicochemical profile
LogP, MW, and rotatable bond compliance review
Selectivity profiling studies
C-3 steric constraint context
Off-target panel response across kinase or enzyme families
Structure-based design studies
5-Aminopyridine H-bond donor motif
Co-crystallization and polar contact mapping in target active sites
Metabolic stability benchmarking
Cyclopropyl metabolic stability context
Microsomal half-life comparison across C-3 substituent variants
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